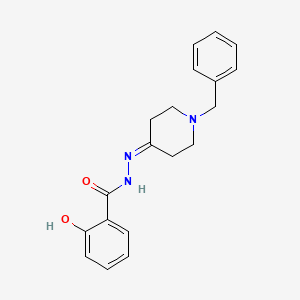

N'-(1-Benzyl-4-piperidinylidene)-2-hydroxybenzohydrazide

Description

N'-(1-Benzyl-4-piperidinylidene)-2-hydroxybenzohydrazide is a Schiff base derivative synthesized via the condensation of 2-hydroxybenzohydrazide with 1-benzyl-4-piperidone. The compound features a hydrazide backbone conjugated to a benzyl-substituted piperidinylidene group, distinguishing it from structurally related hydrazide derivatives.

Properties

CAS No. |

329791-04-0 |

|---|---|

Molecular Formula |

C19H21N3O2 |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

N-[(1-benzylpiperidin-4-ylidene)amino]-2-hydroxybenzamide |

InChI |

InChI=1S/C19H21N3O2/c23-18-9-5-4-8-17(18)19(24)21-20-16-10-12-22(13-11-16)14-15-6-2-1-3-7-15/h1-9,23H,10-14H2,(H,21,24) |

InChI Key |

NZSVQKHLRHRKKI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1=NNC(=O)C2=CC=CC=C2O)CC3=CC=CC=C3 |

solubility |

27.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-Benzyl-4-piperidinylidene)-2-hydroxybenzohydrazide typically involves the condensation of 1-benzylpiperidine-4-carboxaldehyde with 2-hydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(1-Benzyl-4-piperidinylidene)-2-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(1-Benzyl-4-piperidinylidene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to an amine.

Substitution: The benzyl and piperidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

N’-(1-Benzyl-4-piperidinylidene)-2-hydroxybenzohydrazide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N’-(1-Benzyl-4-piperidinylidene)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Comparison

The target compound’s unique structural features lie in its 1-benzyl-4-piperidinylidene substituent, which contrasts with other hydrazide derivatives:

| Compound | Substituent Group | Key Structural Features |

|---|---|---|

| N'-(1-Benzyl-4-piperidinylidene)-2-hydroxybenzohydrazide | 1-Benzyl-4-piperidinylidene | Bulky, lipophilic benzyl-piperidine moiety; potential for enhanced membrane permeability |

| N'-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L) | Furan-2-ylmethylene | Planar furan ring; electron-rich due to oxygen heteroatom; moderate lipophilicity |

| N'-(2-Cyanoacetyl)-2-hydroxybenzohydrazide | Cyanoacetyl | Electron-withdrawing cyano group; enhances reactivity in heterocyclic synthesis |

| N-[1-(Substituted phenyl)ethyl]-2-hydroxybenzohydrazide | Substituted phenethyl | Variable substituents (e.g., halogens, -NO₂) influence antibacterial activity |

2.3 Spectroscopic and Electronic Properties

Spectroscopic Data

The benzyl-piperidinylidene group may shift NMR signals due to electron-donating effects and steric interactions. IR carbonyl stretches remain similar (~1640–1660 cm⁻¹) but could vary slightly based on conjugation .

DFT and Electronic Properties

H2L exhibits a HOMO-LUMO gap of 5.2 eV , indicative of moderate stability and reactivity. In contrast, its Ni(II) complex shows a reduced gap (3.8 eV), enhancing charge-transfer interactions . The target compound’s benzyl-piperidinylidene substituent may lower the HOMO-LUMO gap compared to H2L, increasing reactivity due to extended π-conjugation and electron-donating effects .

Cytotoxicity

The benzyl-piperidinylidene group may improve cytotoxicity by enhancing cell membrane penetration and target binding, as seen in halogen-substituted analogs .

Antimicrobial Activity

Biological Activity

N'-(1-Benzyl-4-piperidinylidene)-2-hydroxybenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a benzyl group, a piperidine moiety, and a hydrazide functional group, which contribute to its biological activities. The presence of the hydroxyl group enhances its reactivity and interaction with biological targets.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity Comparison

2. Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis. Inhibiting this enzyme can be beneficial for skin-related applications, such as treating hyperpigmentation. Studies have shown that this compound acts as an effective tyrosinase inhibitor.

Table 2: Tyrosinase Inhibition Data

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 15.0 | Competitive inhibition |

| Hydroquinone | 20.0 | Competitive inhibition |

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl group in the structure allows for the donation of electrons to free radicals, neutralizing them.

- Enzyme Interaction : The compound's structural features enable it to bind effectively to the active site of tyrosinase, inhibiting its activity.

Case Study 1: Antioxidant Efficacy in Cellular Models

A study evaluated the antioxidant effects of this compound in human fibroblast cells exposed to oxidative stress. Results demonstrated a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls, suggesting protective effects against oxidative damage.

Case Study 2: Skin Whitening Formulation

In a formulation study aimed at developing skin whitening products, this compound was incorporated into creams. Clinical trials showed a noticeable reduction in melanin production among participants after four weeks of application, indicating its potential as a cosmetic agent for skin lightening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.